molecular formula C28H32N2O3S B12733465 Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy- CAS No. 96971-36-7

Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-

Cat. No.: B12733465
CAS No.: 96971-36-7
M. Wt: 476.6 g/mol
InChI Key: NWALWVBGQQLNBK-FEHSMJKKSA-N
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Description

“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound, in particular, may have unique properties due to its specific chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” likely involves multiple steps, including the formation of the steroid backbone and the introduction of the anilino and thiazolyl groups. Common synthetic routes for steroidal compounds include:

    Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups on the steroid backbone.

    Substitution Reactions: These reactions are used to introduce the anilino and thiazolyl groups.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: To speed up the reactions.

    Controlled Temperature and Pressure: To ensure the reactions proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.

Scientific Research Applications

“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” could have several scientific research applications, including:

    Chemistry: As a model compound for studying steroidal chemistry.

    Biology: For investigating its biological activity and potential therapeutic uses.

    Medicine: As a potential drug candidate for treating various conditions.

    Industry: For use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” would depend on its interaction with biological targets. This could involve:

    Molecular Targets: Such as enzymes or receptors.

    Pathways Involved: Such as hormonal pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other steroidal compounds with similar functional groups. Examples could be:

    Androst-4-ene-3,11-dione: Without the anilino and thiazolyl groups.

    17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-: Without the steroid backbone.

Uniqueness

The uniqueness of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

CAS No.

96971-36-7

Molecular Formula

C28H32N2O3S

Molecular Weight

476.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C28H32N2O3S/c1-26-12-10-19(31)14-17(26)8-9-20-21-11-13-28(33,27(21,2)15-22(32)24(20)26)23-16-34-25(30-23)29-18-6-4-3-5-7-18/h3-7,14,16,20-21,24,33H,8-13,15H2,1-2H3,(H,29,30)/t20-,21-,24+,26-,27-,28-/m0/s1

InChI Key

NWALWVBGQQLNBK-FEHSMJKKSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C

Origin of Product

United States

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